GNF351 Exhibits Superior Single-Agent Tumor Spheroid Viability Reduction Relative to BAY2416964 and CH-223191
In a comprehensive multi-cell type tumor spheroid panel (n=25 models), GNF351 demonstrated detectable single-agent activity, reducing viability in select spheroid models at concentrations exceeding 1 µM. In contrast, BAY2416964 and CH-223191 exhibited minimal single-agent activity across all spheroid models tested [1]. This functional divergence in complex 3D tumor models distinguishes GNF351 from structurally distinct AHR antagonists.
| Evidence Dimension | Single-agent tumor spheroid viability reduction |
|---|---|
| Target Compound Data | Reduced viability in some spheroid models at >1 µM |
| Comparator Or Baseline | BAY2416964: minimal activity; CH-223191: minimal activity |
| Quantified Difference | Qualitative functional difference: GNF351 shows activity; comparators show minimal activity |
| Conditions | Multi-cell type tumor spheroid models (n=25) with 4 technical replicates per condition |
Why This Matters
For researchers investigating AHR antagonism in tumor biology, GNF351 provides detectable phenotypic effects in 3D culture systems where other antagonists are inactive, enabling functional studies not possible with BAY2416964 or CH-223191.
- [1] Combination screen in multi-cell type tumor spheroids reveals interaction between aryl hydrocarbon receptor antagonists and E1 ubiquitin-activating enzyme inhibitor. Data from single-agent concentration-response testing. AhR selective antagonists BAY2416964, GNF351, and CH-223191 tested individually in n=25 spheroid models. View Source
